molecular formula C24H25N5O4 B2918403 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE CAS No. 1251579-93-7

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE

Cat. No.: B2918403
CAS No.: 1251579-93-7
M. Wt: 447.495
InChI Key: UWFDFGIEHNKFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of CCG-282847 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are often dysregulated in cancer .

Mode of Action

CCG-282847 acts by inhibiting the RhoA transcriptional signaling pathway . It blocks the serum response element (SRE)-driven transcription stimulated by various activators of the Rho pathway . The compound’s action is thought to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-282847 . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibition of this pathway by CCG-282847 could serve as a potential therapeutic strategy for cancer .

Result of Action

CCG-282847 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . CCG-282847 also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

Action Environment

The environment in which CCG-282847 acts is primarily the cellular environment of cancer cells, particularly those with overexpression of RhoC

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-17-13-23(31-15-22(30)26-18-7-8-20-21(14-18)33-16-32-20)27-24(25-17)29-11-9-28(10-12-29)19-5-3-2-4-6-19/h2-8,13-14H,9-12,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFDFGIEHNKFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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